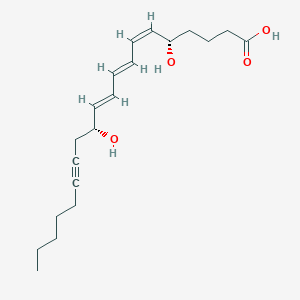
(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid
Overview
Description
“(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid” is a chemical compound . It contains multiple bonds, hydroxyl groups, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a long carbon chain with multiple double bonds and hydroxyl groups . The presence of these functional groups can significantly influence the compound’s chemical behavior.Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H32O6 . It has a density of 1.1±0.1 g/cm3, a boiling point of 635.1±55.0 °C at 760 mmHg, and a flash point of 351.9±28.0 °C . It also has a polar surface area of 115 Å2 .Scientific Research Applications
Immunology & Inflammation Research
14,15-dehydro Leukotriene B4: is a potent leukotriene B4 (LTB4) receptor antagonist . It plays a significant role in immunology and inflammation research due to its ability to modulate leukocyte functions. This compound can inhibit the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes, which is crucial for understanding inflammatory responses and developing anti-inflammatory drugs.
Pharmaceutical Development
As a LTB4 receptor antagonist with a higher binding affinity for BLT1 over BLT2, 14,15-dehydro Leukotriene B4 is crucial for pharmaceutical development . It provides a pathway to develop new drugs that can selectively target these receptors to treat conditions associated with inflammation and immune responses.
Safety and Hazards
Mechanism of Action
Target of Action
14,15-dehydro Leukotriene B4, also known as (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid, primarily targets the Leukotriene B4 (LTB4) receptors , specifically BLT1 and BLT2 . These receptors play a crucial role in leukocyte functions, including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .
Mode of Action
14,15-dehydro Leukotriene B4 acts as an antagonist to the LTB4 receptors . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM . This interaction inhibits the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .
Biochemical Pathways
14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid into leukotrienes, including LTB4 . By acting as an antagonist to the LTB4 receptors, 14,15-dehydro Leukotriene B4 can influence this pathway and its downstream effects .
Pharmacokinetics
It’s worth noting that the compound is miscible in dmf, dmso, ethanol, and pbs (ph 72), which suggests it may have good bioavailability .
Result of Action
The primary result of 14,15-dehydro Leukotriene B4’s action is the inhibition of LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes . This suggests that the compound could potentially modulate immune responses and inflammation, given the role of lysozymes in these processes .
properties
IUPAC Name |
(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVOEPTHWOJMX-CHHAPGPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165823 | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-dehydro-LTB4 | |
CAS RN |
114616-11-4 | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




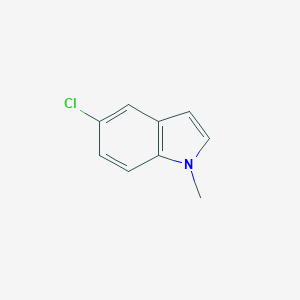
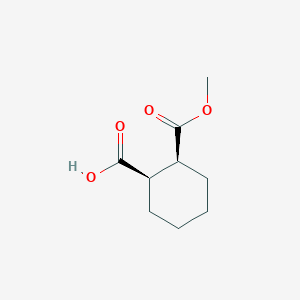


![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
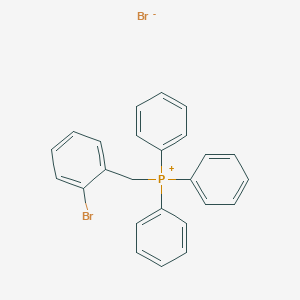
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
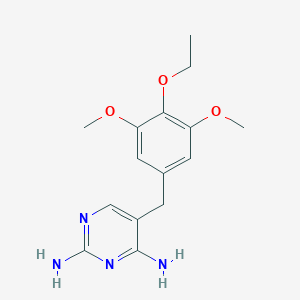
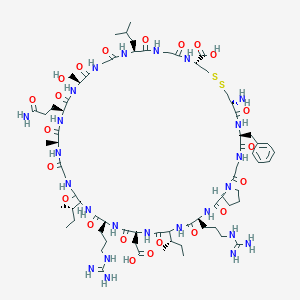
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)